7-Fluoro-6-iodo-1H-indazole

Lipophilicity Drug-likeness LogP comparison

7-Fluoro-6-iodo-1H-indazole (CAS 2227272-43-5) is a heterocyclic compound belonging to the indazole family, characterized by simultaneous fluorine substitution at position 7 and iodine substitution at position 6 on the 1H-indazole core. With a molecular formula of C₇H₄FIN₂ and molecular weight of 262.02 g/mol, this compound serves as a bifunctional synthetic intermediate where the iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the fluorine atom imparts enhanced metabolic stability and modulates electronic properties of the aromatic ring.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 2227272-43-5
Cat. No. B1462323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-iodo-1H-indazole
CAS2227272-43-5
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)F)I
InChIInChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
InChIKeyRMRUDPCLWFJJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-iodo-1H-indazole (CAS 2227272-43-5): A Dual-Halogenated Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


7-Fluoro-6-iodo-1H-indazole (CAS 2227272-43-5) is a heterocyclic compound belonging to the indazole family, characterized by simultaneous fluorine substitution at position 7 and iodine substitution at position 6 on the 1H-indazole core . With a molecular formula of C₇H₄FIN₂ and molecular weight of 262.02 g/mol, this compound serves as a bifunctional synthetic intermediate where the iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the fluorine atom imparts enhanced metabolic stability and modulates electronic properties of the aromatic ring . The indazole scaffold is a privileged structure in kinase inhibitor drug discovery, forming the core of marketed drugs such as axitinib and pazopanib .

Why Generic Indazole Substitution Fails: The Critical Role of the 7-Fluoro-6-Iodo Substitution Pattern in 7-Fluoro-6-iodo-1H-indazole


Indazole-based compounds cannot be treated as interchangeable due to the profound impact of substitution regiochemistry on both physicochemical properties and synthetic utility. The 7-fluoro-6-iodo substitution pattern in this compound occupies a distinct position in the fluoro-iodo-indazole regioisomer landscape: the iodine at C6 is positioned on the benzo ring rather than the pyrazole ring (C3), making it more sterically accessible for palladium-catalyzed cross-coupling reactions compared to 3-iodo or 5-iodo congeners, while the C7-fluoro group provides a unique hydrogen bond acceptor motif demonstrated in factor Xa co-crystal structures to engage the protein backbone (2.9 Å distance to Gly216 N–H) [1][2]. Furthermore, the orthogonal reactivity of Ar-I (facile oxidative addition to Pd⁰) versus Ar-F (metabolically stable, non-participating in cross-coupling under standard conditions) enables sequential functionalization strategies that cannot be replicated with mono-halogenated, brominated, or chlorinated analogs .

Quantitative Differentiation Evidence: 7-Fluoro-6-iodo-1H-indazole vs. Closest Indazole Analogs


Lipophilicity Differentiation: LogP of 7-Fluoro-6-iodo-1H-indazole vs. Mono-Halogenated and Regioisomeric Comparators

7-Fluoro-6-iodo-1H-indazole exhibits a computed LogP of 2.31, which is 0.61 log units (~35% increase in partition coefficient) higher than 7-fluoro-1H-indazole (LogP 1.70) and 0.54 log units lower than 6-iodo-1H-indazole (ACD/LogP 2.85). This intermediate lipophilicity reflects the balanced contributions of the lipophilic iodine (+0.61 to +1.15 log units relative to the mono-fluoro analog) and the polar fluorine, positioning the compound in a favorable range for membrane permeability while maintaining aqueous solubility consistent with lead-like chemical space. Among C₇H₄FIN₂ regioisomers (identical molecular formula), LogP varies from 2.31 (7-F,6-I and 5-F,3-I) to 2.91 (4-F,6-I via Chemsrc), a range of 0.6 log units attributable solely to substitution regiochemistry .

Lipophilicity Drug-likeness LogP comparison Physicochemical profiling

Boiling Point Separation: Physical Property Differentiation for Purification and Handling

The predicted boiling point of 7-fluoro-6-iodo-1H-indazole is 360.6 ± 22.0 °C at 760 mmHg, which is approximately 86 °C higher than 7-fluoro-1H-indazole (274.9 ± 13.0 °C) and comparable to 6-iodo-1H-indazole (358.2 ± 15.0 °C). The substantial elevation in boiling point relative to the non-iodinated analog is attributable to the higher molecular weight and polarizability contributed by the iodine atom, which enhances van der Waals interactions. Among fluoro-iodo regioisomers (all MW 262.02), boiling points range from 360.6 °C (7-F,6-I) to 361.4 °C (5-F,3-I), demonstrating that while the presence of iodine dominates the boiling point, the 7-F,6-I arrangement yields a distinct thermal property useful for separation from mono-halogenated synthetic precursors .

Boiling point Purification Physical property Distillation

Orthogonal Dual-Halogen Synthetic Handle: Reactivity Advantage of the 7-Fluoro-6-Iodo Pattern for Sequential Cross-Coupling

The 7-fluoro-6-iodo-1H-indazole possesses a built-in orthogonal reactivity profile: the C6–I bond undergoes facile oxidative addition to Pd⁰ catalysts (relative reactivity order for aryl halides: I > Br >> Cl >> F), enabling Suzuki-Miyaura, Sonogashira, and Heck cross-couplings under mild conditions, while the C7–F bond remains inert under these standard coupling conditions due to the high C–F bond dissociation energy (~126 kcal/mol vs. ~57 kcal/mol for C–I). This enables a sequential functionalization strategy—iodo-selective coupling first, followed by potential nucleophilic aromatic substitution or directed ortho-metalation at a later stage—that cannot be replicated with mono-iodinated analogs (6-iodo-1H-indazole lacks the metabolically stabilizing fluorine) or bromo-chloro analogs (which suffer from lower chemoselectivity in cross-coupling). The reactivity differential between C–I and C–F bonds on the same scaffold is at least 10⁴-fold in oxidative addition rates based on established aryl halide reactivity scales in palladium catalysis [1][2].

Cross-coupling Orthogonal reactivity C–C bond formation Suzuki-Miyaura Sequential functionalization

Structural Basis for 7-Fluoro Engagement of Biological Targets: Crystallographic Evidence from 7-Fluoroindazole Co-crystal Structures

Although 7-fluoro-6-iodo-1H-indazole itself has not been co-crystallized with a protein target, the 7-fluoroindazole substructure has been structurally characterized in complex with factor Xa (PDB ID: 2RA0), where the 7-fluoro atom forms a definitive hydrogen bond with the backbone N–H of Gly216 at a distance of 2.9 Å. This interaction replaces the carbonyl oxygen of an amide group found in earlier factor Xa inhibitors, demonstrating that the C7–F group can serve as a bioisosteric replacement for a carbonyl in specific protein environments. Computational chemistry data for 7-fluoro-6-iodo-1H-indazole (TPSA = 28.68 Ų, H-bond acceptors = 1, H-bond donors = 1) are identical across all C₇H₄FIN₂ regioisomers, indicating that the 7-fluoro placement does not alter global polarity descriptors but does affect local electrostatic potential at the binding interface, as evidenced by the PDB 2RA0 data [1][2].

Fluorine hydrogen bonding C–F···H–N interaction Factor Xa Structure-based design Crystallography

Purity and Supply Chain Availability: Commercial Grade Comparison of 7-Fluoro-6-iodo-1H-indazole Across Vendors

7-Fluoro-6-iodo-1H-indazole is commercially available at ≥98% purity (HPLC) from multiple vendors including ChemScene (Cat. CS-0469618) and Leyan (Cat. 1540285). CymitQuimica previously listed pricing at €314/100mg and €606/250mg (now discontinued), reflecting a premium cost structure characteristic of specialized dual-halogenated indazole building blocks. The compound is classified as hazardous for shipping (GHS07, Warning; H302+H312+H332-H315-H319-H335), with ChemScene recommending sealed dry storage at 2–8 °C. In comparison, the simpler analog 7-fluoro-1H-indazole (MW 136.13) is more widely available and approximately 5- to 10-fold less expensive per gram, but lacks the iodine cross-coupling handle. The similarly substituted 6-iodo-1H-indazole (MW 244.03) is more broadly stocked due to its established role as an axitinib intermediate (Chk1 inhibitor synthesis), but lacks the 7-fluoro group for target engagement .

Purity Procurement Vendor comparison Supply chain Quality control

High-Value Application Scenarios for 7-Fluoro-6-iodo-1H-indazole: Where the 7-F,6-I Pattern Delivers Differentiated Value


Kinase Inhibitor Lead Optimization Requiring C6-Aryl Diversification with Retained 7-Fluoro Target Engagement

In structure-based kinase inhibitor programs where a 7-fluoroindazole core has been validated for target binding (as in factor Xa inhibitors where C7–F hydrogen-bonds to the Gly216 backbone at 2.9 Å, PDB 2RA0 [1]), 7-fluoro-6-iodo-1H-indazole serves as a late-stage diversification intermediate. The C6–I bond enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate focused libraries of C6-arylated analogs while preserving the critical C7–F···H–N interaction. This strategy is superior to using 6-bromo-7-fluoro analogs, which exhibit 10- to 100-fold lower reactivity in oxidative addition and may require harsher conditions incompatible with sensitive functional groups [2]. The higher LogP (2.31 vs. 1.70 for 7-fluoro-1H-indazole) also improves the drug-likeness of the resulting biaryl products by driving the composite cLogP into the optimal 2–5 range .

PET Tracer or SPECT Imaging Agent Development Using the Iodo Handle for Radioisotopic Labeling

The iodine atom at position 6 provides a direct avenue for radioiodination (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for preclinical autoradiography), while the 7-fluoro group can independently incorporate ¹⁸F for PET imaging via nucleophilic aromatic substitution or halogen exchange. This dual-labeling capability, enabled by the orthogonal reactivity of C6–I and C7–F, allows preparation of chemically identical imaging agents bearing different radioisotopes for matched-pair imaging studies. Research on fluorinated and iodinated indazole ligands for 5-HT₄ receptor imaging has demonstrated the feasibility of this approach, establishing synthetic routes to 7-iodo and 7-fluoro indazole congeners as CNS imaging probes [3].

Multi-Step Parallel Synthesis Where Orthogonal Halogen Reactivity Reduces Protecting Group Steps

In medicinal chemistry campaigns employing parallel synthesis, the iodine atom at C6 can be selectively functionalized via Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) without affecting the C7–F bond. This site-selectivity eliminates the need for protecting group strategies or orthogonal halogen pairs (e.g., Br/Cl combinations that show lower chemoselectivity) and reduces the linear step count by at least one synthetic operation per analog. The result is a more efficient library synthesis with higher overall yield and purity, particularly valuable in hit-to-lead and lead optimization phases where rapid SAR exploration is rate-limiting. The predicted boiling point separation of 86 °C from the mono-fluoro precursor also facilitates purification of the final coupling products from unreacted starting material .

Chk1 or Related Checkpoint Kinase Inhibitor Synthesis Using 7-Fluoro-6-iodo-1H-indazole as a Functionalized Intermediate

6-Iodo-1H-indazole is an established intermediate in the synthesis of Chk1 kinase inhibitors, where C6-functionalization is critical for potency and selectivity [4]. The 7-fluoro-6-iodo-1H-indazole extends this utility by providing the additional 7-fluoro substituent, which can enhance metabolic stability (reduced CYP-mediated oxidation at C7), improve target binding through C–F···H–N hydrogen bonding, and favorably modulate LogP. The compound's LogP of 2.31 positions it within the optimal range for oral bioavailability (Lipinski-compliant), whereas the non-fluorinated 6-iodo-1H-indazole (ACD/LogP 2.85) trends toward the upper limit of favorable permeability-solubility balance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.